2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Inconsistent purity and unpredictable LogP shifts in generic quinoline-4-carboxylic acid analogs derail SAR reproducibility. This compound resolves that with a defined substitution pattern (para-methoxyphenyl at C2, methyl at C8) delivering a calculated LogP of 4.80 and molecular weight of 293.32 g/mol. - Quantified ΔLogP of +0.49 over the 4-hydroxy analog enables rational permeability design without introducing halogens. - Carboxylic acid handle supports parallel amidation/esterification for focused library synthesis. - Consistent 95% purity across multiple ISO-certified suppliers ensures batch-to-batch reliability.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 107027-47-4
Cat. No. B025016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS107027-47-4
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
InChIInChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21)
InChIKeyWERFLPDFGFSTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 107027-47-4) Is a Key Quinoline-4-Carboxylic Acid Scaffold for Medicinal Chemistry Sourcing


2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-47-4) is a synthetic quinoline-4-carboxylic acid derivative characterized by a para-methoxyphenyl substitution at the 2-position and a methyl group at the 8-position of the quinoline core . This specific substitution pattern defines its distinct physicochemical profile—including a calculated LogP of 4.80 and a molecular weight of 293.32 g/mol—that differentiates it from both unsubstituted quinoline-4-carboxylic acids and analogs bearing alternative phenyl modifications . As a member of the quinoline-4-carboxylic acid class, the compound serves as a versatile building block in medicinal chemistry and chemical biology, with the carboxylic acid moiety enabling facile derivatization via esterification or amidation . The compound is commercially available from multiple suppliers in research-grade purity (typically 95%) for laboratory-scale procurement .

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid: Critical Physicochemical and Structural Differentiation from In-Class Analogs


Substituting 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid with a structurally related quinoline-4-carboxylic acid derivative is not a scientifically neutral decision and carries quantifiable physicochemical and pharmacological implications. Direct comparator data demonstrate that even single-point modifications—such as replacing the para-methoxy group with a hydroxyl, removing the 8-methyl substituent, or altering the phenyl substitution position—produce measurable differences in calculated lipophilicity (ΔLogP of up to 0.49 units), molecular weight, and the number of rotatable bonds . These deviations directly impact compound solubility, membrane permeability, and target binding characteristics, rendering generic analog substitution inappropriate for applications requiring precise SAR or reproducible pharmacological outcomes. The differential evidence presented below provides the quantitative justification for why procurement of this specific CAS registry compound is essential.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 107027-47-4) Versus Structurally Related Analogs


Lipophilicity (LogP) Differentiation: 4-Methoxy Substitution Increases Calculated LogP by 0.49 Units Versus 4-Hydroxy Analog

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits a calculated LogP of 4.80, which is 0.49 LogP units higher than the 4-hydroxy analog (2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, CAS 669726-20-9), which has a calculated LogP of 4.31 . This difference arises from the replacement of the polar hydroxyl group (-OH) with the more lipophilic methoxy group (-OCH₃) at the para-position of the phenyl ring. Both compounds share the identical 8-methylquinoline-4-carboxylic acid core and were calculated using the same algorithm within the Hit2Lead database platform . The 0.49 unit increase represents a predictable and quantifiable shift in partitioning behavior that translates to an approximately threefold difference in octanol-water partition coefficient [1].

Lipophilicity Drug-likeness Membrane permeability Physicochemical property prediction

Molecular Weight and Rotatable Bond Count: 4-Methoxy Derivative (MW 293, 3 Rotatable Bonds) Versus 4-Hydroxy Analog (MW 279, 2 Rotatable Bonds)

The target compound (C₁₈H₁₅NO₃, MW 293.32 g/mol) possesses 3 rotatable bonds and a molecular weight 14 g/mol higher than the 4-hydroxy analog (C₁₇H₁₃NO₃, MW 279.29 g/mol), which has only 2 rotatable bonds . The additional mass corresponds to the methyl group of the methoxy substituent replacing the hydroxyl hydrogen, while the additional rotatable bond originates from the methoxy C-O bond capable of rotation relative to the phenyl ring . These differences, while numerically small, are significant in the context of lead optimization where each rotatable bond increment has been empirically associated with reduced oral bioavailability and increased entropic penalty upon target binding [1].

Molecular weight Rotatable bonds Drug-likeness Physicochemical property prediction Fragment-based drug design

Commercial Availability and Purity Grade: 95% Purity with Established Supply Chain Versus Limited Availability of Direct Analogs

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is commercially available from multiple established chemical suppliers including Sigma-Aldrich (via ChemBridge catalog), Hit2Lead, Fluorochem, and AA Blocks, with standardized purity specifications of 95% . In contrast, the 4-hydroxy analog (CAS 669726-20-9) is available from Hit2Lead at 90% purity and from Fluorochem, but with notably fewer supplier options and no availability through major distributors such as Sigma-Aldrich . The 8-methyl-2-phenyl analog lacking the 4-methoxy group (CAS 107027-34-9) shows even more restricted commercial availability . The broader supplier network for CAS 107027-47-4 translates to competitive pricing (approximately $108/g from Hit2Lead), reduced lead times, and greater lot-to-lot consistency for repeat procurement .

Commercial availability Purity specification Supply chain reliability Procurement Research chemicals

Class-Level Pharmacological Activity Inference: Benzo[h]quinoline Analog Demonstrates COX-2-Mediated Anti-Inflammatory Efficacy Comparable to Diclofenac

While direct experimental data for CAS 107027-47-4 is currently limited in the peer-reviewed literature, structurally related quinoline-4-carboxylic acid derivatives containing the 4-methoxyphenyl motif have demonstrated quantifiable pharmacological activity. Specifically, 2-(4-methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) exhibited anti-nociceptive and anti-inflammatory effects in murine models at doses of 6.562 mg/kg that were comparable to diclofenac (5 mg/kg) and celecoxib (100 mg/kg) [1]. Docking studies confirmed strong COX-2 enzyme inhibition [1]. The core structural feature shared between QC and the target compound—the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid motif—has been independently associated with antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

Anti-inflammatory COX-2 inhibition Analgesic Quinoline-4-carboxylic acid Molecular docking

Optimal Procurement and Research Application Scenarios for 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 107027-47-4)


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control

The quantified ΔLogP of +0.49 versus the 4-hydroxy analog positions CAS 107027-47-4 as the preferred scaffold for medicinal chemistry programs where enhanced membrane permeability or blood-brain barrier penetration is desired without introducing additional aromatic rings or halogens . Researchers conducting structure-activity relationship (SAR) studies can use this compound to systematically evaluate the impact of methoxy versus hydroxyl substitution on target engagement, cellular potency, and pharmacokinetic parameters. The predictable LogP shift (approximately threefold partition coefficient increase) enables rational property-based design decisions [1].

Fragment-Based Drug Discovery and Building Block Library Construction

With a molecular weight of 293 g/mol and 3 rotatable bonds, this compound occupies a favorable position in fragment-like chemical space suitable for fragment-based drug discovery (FBDD) campaigns . The carboxylic acid handle enables rapid parallel derivatization via amide coupling or esterification, facilitating the generation of focused compound libraries for high-throughput screening [1]. The reliable 95% purity specification and multiple commercial sources ensure consistent building block quality across library synthesis iterations .

COX-2 Inhibitor Development Leveraging Validated Quinoline-4-Carboxylic Acid Pharmacophore

Based on class-level evidence that 2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivatives exhibit COX-2 inhibitory activity with in vivo efficacy comparable to diclofenac and celecoxib, CAS 107027-47-4 represents a structurally distinct starting point for next-generation anti-inflammatory agent development . The presence of the 8-methyl substituent—absent in the validated benzo[h]quinoline analog—offers an opportunity to explore improved subtype selectivity or reduced off-target effects while retaining the core pharmacophore associated with COX-2 engagement [1].

Reliable Research-Grade Procurement with Established Supply Chain Integrity

For laboratory managers and procurement specialists, the availability of CAS 107027-47-4 from major distributors including Sigma-Aldrich (via ChemBridge) ensures supply chain reliability with documented quality control standards . The 95% purity specification is consistent across multiple vendors, and pricing at approximately $108/g (Hit2Lead) provides predictable budgeting for gram-scale research applications [1]. In contrast, direct analogs with more restricted availability introduce procurement risk and potential delays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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